1,5-Diphenylpyrrolidine-2,3-dione

Thermal Stability Decarboxylation Regioisomer Comparison

1,5-Diphenylpyrrolidine-2,3-dione (C₁₆H₁₃NO₂, MW 251.28 g/mol) is a heterocyclic building block characterized by a pyrrolidine ring bearing two adjacent carbonyl groups at C2 and C3, and phenyl substituents at N1 and C5. It belongs to the 1,5-diaryl-2,3-pyrrolidinedione class, a scaffold historically recognized for its unusual thermal lability and versatile condensation chemistry, distinct from the more extensively studied 2,4-dione (tetramic acid) regioisomer.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 960-53-2
Cat. No. B12007298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenylpyrrolidine-2,3-dione
CAS960-53-2
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14H,11H2
InChIKeyOFVBTYFBRFXURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenylpyrrolidine-2,3-dione (CAS 960-53-2) Procurement: Core Identity and Structural Profile


1,5-Diphenylpyrrolidine-2,3-dione (C₁₆H₁₃NO₂, MW 251.28 g/mol) is a heterocyclic building block characterized by a pyrrolidine ring bearing two adjacent carbonyl groups at C2 and C3, and phenyl substituents at N1 and C5 [1]. It belongs to the 1,5-diaryl-2,3-pyrrolidinedione class, a scaffold historically recognized for its unusual thermal lability and versatile condensation chemistry, distinct from the more extensively studied 2,4-dione (tetramic acid) regioisomer [2]. Its XLogP3 is 2.4, and it possesses zero hydrogen bond donors and two hydrogen bond acceptors [1].

1,5-Diphenylpyrrolidine-2,3-dione Substitution Risks: Why Regioisomer and Scaffold Interchange Is Not Feasible


Generic substitution within the pyrrolidinedione family is precluded by fundamentally divergent thermal stability and reactivity profiles. The 1,5-diaryl-2,3-dione core undergoes a specific thermal decarboxylation to yield cinnamylideneanilines—a reaction not observed for the 1,4-diphenyl-2,3-dione or 1,4,5-triphenyl-2,3-dione analogs, which remain stable under identical conditions [1]. Furthermore, the 2,3-dione scaffold occupies a distinct chemical space from the 2,4-dione (tetramic acid) class, which has been extensively exploited for antimicrobial natural products, whereas the 2,3-dione system has been considerably less investigated but offers unique enol-mediated reactivity [2]. Simply replacing 1,5-diphenylpyrrolidine-2,3-dione with a 2,4-dione or a different diaryl regioisomer will alter the thermal decomposition pathway, the tautomeric equilibrium, and the synthetic outcomes in condensation-based derivatization, directly impacting experimental reproducibility and product profiles.

1,5-Diphenylpyrrolidine-2,3-dione: Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Decomposition Selectivity: 1,5-Diphenyl-2,3-dione vs. 1,4-Diphenyl- and 1,4,5-Triphenyl Analogs

1,5-Diphenylpyrrolidine-2,3-dione undergoes complete thermal decomposition with CO₂ evolution when heated, whereas the regioisomeric 1,4-diphenyl-2,3-pyrrolidinedione (V) and 1,4,5-triphenyl-2,3-pyrrolidinedione (VI) are thermally stable and do not evolve gas even at 250 °C or after 1 hour reflux in o-dichlorobenzene (179 °C) [1]. This selective lability is intrinsic to the 1,5-diaryl substitution pattern and is not observed for the 1,4-diaryl or 1,4,5-triaryl analogs, which can be recovered unchanged after identical thermal treatment [1].

Thermal Stability Decarboxylation Regioisomer Comparison

PBP3 Enzyme Inhibition: Pyrrolidine-2,3-dione Scaffold vs. β-Lactam Antibiotics

A focused library of 2,455 compounds was screened against P. aeruginosa PBP3 using a fluorescence assay based on a thioester artificial substrate. The pyrrolidine-2,3-dione scaffold was identified as a novel inhibitor chemotype, distinct from the traditional β-lactam class, which comprises the majority of PBP inhibitors in clinical use [1]. The 1,5-diphenylpyrrolidine-2,3-dione core provides a non-β-lactam starting point for inhibitor development, enabling further optimization through one-pot three-component reactions that delivered compounds with initial antibacterial activity and no apparent cytotoxicity [1].

Antibacterial PBP3 Inhibition Non-β-Lactam Scaffold

Anti-Biofilm Activity: Pyrrolidine-2,3-dione Monomers vs. Conventional Antibiotics Against S. aureus Biofilms

A library of 25+ pyrrolidine-2,3-dione monomers and dimers was evaluated against S. aureus biofilms. These compounds displayed potent anti-biofilm properties characterized by a low MBEC-to-MIC ratio and demonstrated synergism with FDA-approved antimicrobials [1]. The 1,5-diphenylpyrrolidine-2,3-dione scaffold serves as the monomeric core for generating biofilm-eradicating candidates, a therapeutic niche for which no approved single-agent or adjuvant small molecules currently exist [1]. This positions the scaffold as a procurement priority for biofilm-focused antibacterial programs.

Biofilm Eradication S. aureus MBEC-to-MIC Ratio

Tautomeric Behavior: 2,3-Dione Enol Form Prevalence vs. 2,4-Dione Tautomerism

The pyrrolidine-2,3-dione scaffold predominantly exists in its enol tautomer form (3-hydroxy-3-pyrrolin-2-one) in solution, driven by conjugation and intramolecular hydrogen bonding . In contrast, pyrrolidine-2,4-diones (tetramic acids) exhibit a different tautomeric equilibrium involving external tautomer pairs, as established by NMR and X-ray crystallography [1]. This spectroscopic distinction is critical for analytical validation: IR spectroscopy can rapidly distinguish the 2,3-dione (enol) from the 2,4-dione based on characteristic carbonyl stretching bands .

Tautomerism Spectroscopic Identification Reactivity

1,5-Diphenylpyrrolidine-2,3-dione: Evidence-Backed Procurement Scenarios for Research and Industry


Thermally-Sensitive Synthetic Intermediates Requiring Regioisomer-Specific Decomposition Profiles

For synthetic pathways involving thermal decarboxylation or controlled CO₂ release, 1,5-diphenylpyrrolidine-2,3-dione is the required building block because it selectively decomposes at elevated temperatures, unlike the thermally stable 1,4-diphenyl and 1,4,5-triphenyl analogs . This property enables its use as a precursor to cinnamylideneanilines via thermal fragmentation, a transformation not accessible with the 2,4-dione regioisomer.

Non-β-Lactam PBP3 Inhibitor Development for Multidrug-Resistant Pseudomonas aeruginosa

Medicinal chemistry groups pursuing novel P. aeruginosa PBP3 inhibitors should prioritize the 1,5-diphenyl-2,3-dione scaffold, as it emerged as a validated hit from a 2455-compound focused library screen and can be further diversified using one-pot three-component reactions . Its non-β-lactam structure circumvents β-lactamase resistance, offering a distinct advantage over traditional β-lactam building blocks in anti-infective programs.

Anti-Biofilm Adjuvant Discovery Targeting S. aureus Biofilm Infections

The pyrrolidine-2,3-dione monomeric core, as embodied by 1,5-diphenylpyrrolidine-2,3-dione derivatives, has demonstrated a low MBEC-to-MIC ratio and synergism with FDA-approved antimicrobials against S. aureus biofilms . This scaffold is therefore suited for procurement by teams developing adjunctive therapies for biofilm-complicated infections, a clinical area with no currently approved small-molecule agents.

Tautomer-Dependent Reactivity Studies Requiring Predominant Enol Form in Solution

Investigators requiring a predominantly enol-form scaffold for nucleophilic or electrophilic reactions should select 1,5-diphenylpyrrolidine-2,3-dione, as its tautomeric equilibrium heavily favors the 3-hydroxy-3-pyrrolin-2-one form . This contrasts with the 2,4-dione system, where external tautomer pairs complicate reactivity predictions, making the 2,3-dione the cleaner substrate for enol-based chemistry.

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